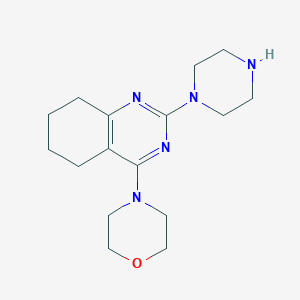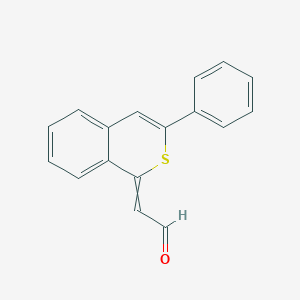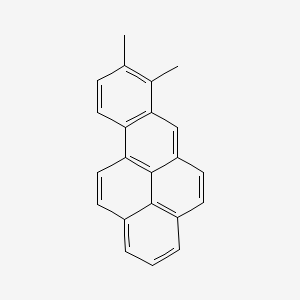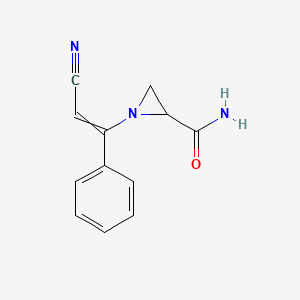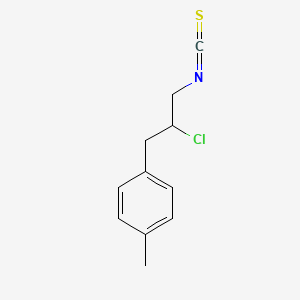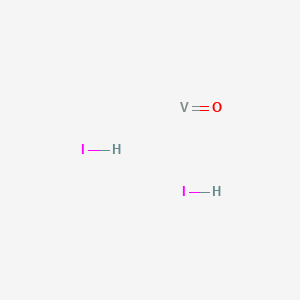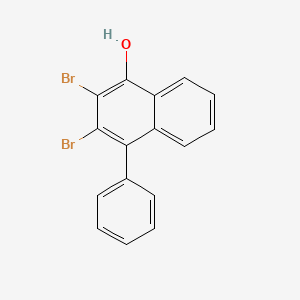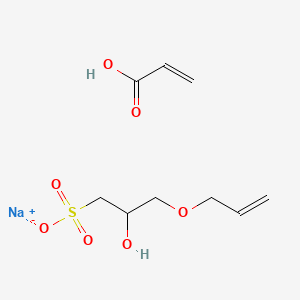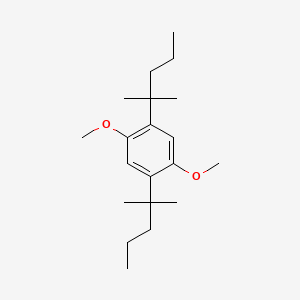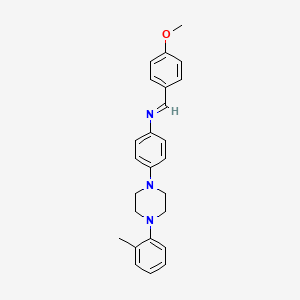
N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine is a complex organic compound that features a combination of aromatic rings and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine typically involves the condensation of 4-methoxybenzaldehyde with 4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the yield and minimize by-products. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-((4-Methoxyphenyl)methylene)-4-(4-(2-chlorophenyl)-1-piperazinyl)benzenamine
- N-((4-Methoxyphenyl)methylene)-4-(4-(2-fluorophenyl)-1-piperazinyl)benzenamine
Uniqueness
N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
78932-96-4 |
|---|---|
Fórmula molecular |
C25H27N3O |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N-[4-[4-(2-methylphenyl)piperazin-1-yl]phenyl]methanimine |
InChI |
InChI=1S/C25H27N3O/c1-20-5-3-4-6-25(20)28-17-15-27(16-18-28)23-11-9-22(10-12-23)26-19-21-7-13-24(29-2)14-8-21/h3-14,19H,15-18H2,1-2H3 |
Clave InChI |
GQFFKJONQORLRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


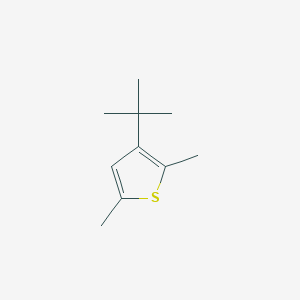
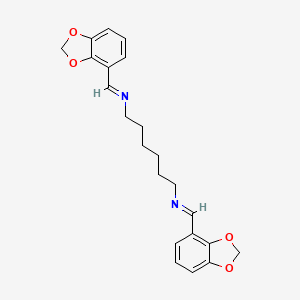
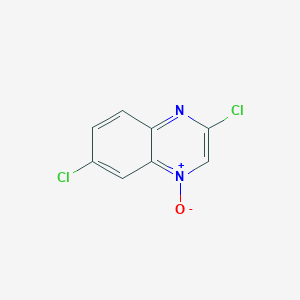
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)
![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)
